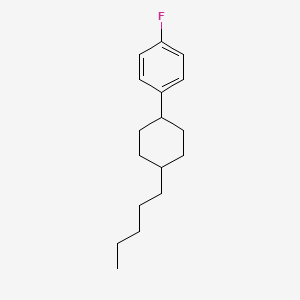

1-Fluoro-4-(4-pentylcyclohexyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIVJVKSOMDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342136 | |

| Record name | 1-Fluoro-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76802-61-4 | |

| Record name | 1-Fluoro-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-fluoro-4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Fluoro-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Mesogen for Advanced Applications

1-Fluoro-4-(4-pentylcyclohexyl)benzene is a fluorinated liquid crystal monomer that stands at the intersection of materials science and pharmacology. Its unique molecular architecture, characterized by a rigid core and a flexible aliphatic chain, imparts desirable mesogenic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance in drug development.

Core Identification and Molecular Architecture

The foundational step in understanding any chemical entity is its unambiguous identification. This compound is registered under the CAS number 76802-61-4 [1]. Its molecular structure consists of a pentylcyclohexyl group attached to a fluorinated benzene ring. This combination of a flexible, non-polar cycloaliphatic ring and a polar aromatic core is a hallmark of many calamitic (rod-shaped) liquid crystals.

The IUPAC name for this compound is this compound[1]. Its molecular formula is C₁₇H₂₅F, and it has a molecular weight of approximately 248.4 g/mol [1].

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are critical for its application in both liquid crystal displays and potential drug delivery systems. The presence of the fluorine atom, in particular, can significantly influence intermolecular interactions and molecular polarity[2].

| Property | Value | Source |

| CAS Number | 76802-61-4 | [1] |

| Molecular Formula | C₁₇H₂₅F | [1] |

| Molecular Weight | 248.4 g/mol | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be approached through several established organometallic cross-coupling reactions. A common strategy involves the coupling of a Grignard reagent derived from a brominated pentylcyclohexane with a fluorinated benzene derivative.

Illustrative Synthetic Pathway:

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is a generalized representation and would require optimization.

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.

-

Coupling Reaction: In a separate flask, dissolve 4-pentylcyclohexyl bromide and a suitable nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) in anhydrous THF.

-

Reaction Execution: The prepared Grignard reagent is then slowly added to the solution containing the cyclohexyl bromide and catalyst at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the pentyl chain.

-

¹³C NMR: Will display distinct peaks for the carbon atoms in the benzene ring (with splitting due to the fluorine atom), the cyclohexane ring, and the pentyl group.

-

¹⁹F NMR: Will exhibit a singlet or a multiplet corresponding to the fluorine atom on the benzene ring, providing crucial information about its chemical environment[4][5].

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will display absorption bands corresponding to the C-F bond, aromatic C-H stretching, and aliphatic C-H stretching vibrations[1].

Applications in Drug Development and Materials Science

While primarily known for its application in liquid crystal displays, the unique properties of this compound and related fluorinated liquid crystals present intriguing possibilities in the realm of drug development.

Liquid Crystal-Based Drug Delivery Systems

The self-assembling nature of liquid crystals allows for the formation of ordered nanostructures, such as cubosomes and hexosomes, which can serve as novel drug delivery vehicles[6][7]. These systems can encapsulate both hydrophilic and hydrophobic drug molecules, offering potential for controlled and targeted release[6]. The incorporation of fluorinated mesogens like this compound can modulate the stability and release kinetics of these drug carriers[2].

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles[2]. Fluorine substitution can:

-

Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid Crystal Displays (LCDs)

The primary application of this compound is as a component in liquid crystal mixtures for displays. The fluorine substituent helps to optimize the dielectric anisotropy and viscosity of the liquid crystal material, which are critical parameters for the performance of LCDs[8].

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3][9].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[3].

Conclusion and Future Perspectives

This compound is a versatile molecule with established importance in materials science and emerging potential in pharmaceutical applications. Its well-defined structure and tunable properties make it a valuable building block for the design of advanced liquid crystal materials. Further research into its use in drug delivery systems, leveraging the unique characteristics of both its liquid crystalline nature and its fluorine substituent, could open new avenues for the development of innovative therapeutics. The continued exploration of its synthesis, properties, and applications will undoubtedly contribute to advancements in both display technology and medicine.

References

- 1. This compound | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity [iris.univpm.it]

- 8. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Fluoro-4-(4-pentylcyclohexyl)benzene: Molecular Structure, Properties, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(4-pentylcyclohexyl)benzene, a fluorinated organic compound with relevance in materials science and potential applications in drug design and delivery. The document delves into its molecular structure, physicochemical properties, and characteristic spectral data. A plausible synthetic pathway is detailed, offering insights into its laboratory-scale preparation. Furthermore, this guide situates the molecule within the broader context of pharmaceutical sciences by exploring the strategic role of fluorination in medicinal chemistry and the application of structurally related liquid crystalline compounds in advanced drug delivery systems.

Introduction: The Intersection of Fluorine Chemistry and Pharmaceutical Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity to biological targets.[1][2]

This compound (F-PCHB) is a molecule that embodies several features of interest to pharmaceutical scientists. Its structure, comprising a fluorinated benzene ring linked to a pentylcyclohexyl moiety, is characteristic of compounds used in the field of liquid crystals.[4] The study of such molecules is not only relevant to materials science but also offers a valuable platform for understanding how lipophilic, fluorinated scaffolds can be tailored for potential biomedical applications. This guide provides a detailed examination of the molecular characteristics of F-PCHB and explores its relevance within the landscape of medicinal chemistry and drug delivery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central cyclohexyl ring substituted with a pentyl group and a 4-fluorophenyl group. The stereochemistry of the cyclohexane ring, specifically the trans configuration of the two substituents, is a critical feature that influences its physical properties.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅F | [4] |

| Molecular Weight | 248.4 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)F | [4] |

| CAS Number | 76802-61-4 | [4] |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic route to this compound is outlined below. This multi-step process would begin with the synthesis of the pentylcyclohexyl intermediate followed by its coupling to the fluorinated aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Pentylcyclohexyl chloride

-

To a solution of 4-pentylcyclohexanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-pentylcyclohexyl chloride.

Step 2: Friedel-Crafts Alkylation

-

To a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an excess of fluorobenzene at 0 °C, add the crude 4-pentylcyclohexyl chloride dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would provide detailed information about the chemical environment of each atom in the molecule. Key expected signals would include those for the aromatic protons, the aliphatic protons of the cyclohexane and pentyl groups, and the corresponding carbon signals. The fluorine atom would introduce characteristic splitting patterns in the signals of nearby protons and carbons.

Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely be dominated by the loss of the pentyl chain and cleavage of the cyclohexane ring, providing further structural confirmation.

Relevance in Drug Development and Medicinal Chemistry

While this compound is primarily known as a liquid crystal monomer, its structural motifs are highly relevant to drug design and development. The principles guiding its synthesis and its physicochemical properties can inform the design of novel therapeutic agents.

The Role of the Fluorophenyl Group

The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of a drug candidate.[1][2] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[1] Furthermore, the electronegativity of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets.[1]

The Cyclohexyl Scaffold

The replacement of phenyl groups with cyclohexyl groups in drug-like molecules is an emerging strategy to improve physicochemical properties and potentially increase the success rate in clinical trials.[5] Cyclohexyl rings can offer a more three-dimensional structure compared to planar aromatic rings, which can lead to improved binding to target proteins.[5] While this often increases lipophilicity, it can be a valuable tool for exploring more complex chemical spaces in drug discovery.[5]

Liquid Crystalline Systems in Drug Delivery

The structural characteristics of this compound are reminiscent of molecules that form lyotropic liquid crystalline phases. These systems, particularly in the form of nanoparticles like cubosomes and hexosomes, are being extensively investigated as advanced drug delivery vehicles.[6][7][8] Their ordered structures can encapsulate both hydrophilic and hydrophobic drugs, offering controlled and sustained release profiles.[6][8] The biocompatibility and bioadhesive properties of these liquid crystalline nanoparticles make them promising for various routes of administration, including oral and transdermal delivery.[6][7]

Conclusion

This compound serves as an exemplary molecule at the interface of materials science and pharmaceutical chemistry. Its well-defined molecular structure and the presence of a fluorinated aromatic ring and a cyclohexyl scaffold highlight key principles utilized in modern drug design. While its direct therapeutic applications have not been established, the study of this and related compounds provides valuable insights for the development of new chemical entities with improved pharmacokinetic properties. Furthermore, its connection to the field of liquid crystals opens avenues for its potential use as a component in novel drug delivery systems, addressing challenges in bioavailability and controlled release. The synthesis and characterization of such molecules are therefore of significant interest to researchers in both academic and industrial settings.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

IUPAC name for C17H25F liquid crystal monomer

An In-depth Technical Guide to the Liquid Crystal Monomer: 1-fluoro-4-(4-pentylcyclohexyl)benzene (C17H25F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorinated liquid crystal monomer with the molecular formula C17H25F, identified by the IUPAC name this compound. Fluorinated liquid crystal monomers are integral components in the manufacturing of liquid crystal displays (LCDs) and represent a significant area of materials science.[1] This document details the synthesis, physicochemical properties, and characterization of this compound. It also explores its applications, particularly in the context of advanced display technologies. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work.

Introduction to Fluorinated Liquid Crystal Monomers

Liquid crystal monomers (LCMs) are the fundamental building blocks of liquid crystal displays (LCDs).[2] These materials exhibit a state of matter that has properties between those of a conventional liquid and a solid crystal.[3] Fluorinated liquid crystal monomers, in particular, are widely used due to their desirable physicochemical properties that enhance the performance of LCDs.[1] The introduction of fluorine atoms into the molecular structure can significantly influence properties such as dielectric anisotropy, viscosity, and thermal and chemical stability.[4] These characteristics are crucial for achieving fast switching times, low power consumption, and high-resolution displays.[5][6][7]

The subject of this guide, C17H25F, is a specific fluorinated liquid crystal monomer. Understanding its molecular structure and properties is key to appreciating its role and potential applications.

Identification and Physicochemical Properties of C17H25F

The liquid crystal monomer with the chemical formula C17H25F is identified by the IUPAC name This compound .[8]

Molecular Structure

The structure of this compound consists of three key components:

-

A central cyclohexyl ring.

-

A pentyl (C5H11) alkyl chain attached to the cyclohexyl ring.

-

A fluorinated phenyl group attached to the cyclohexyl ring.

This molecular arrangement, with its rigid core and flexible alkyl chain, is characteristic of calamitic (rod-shaped) liquid crystals, which are commonly used in nematic phase displays.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H25F | --INVALID-LINK--[8] |

| IUPAC Name | This compound | --INVALID-LINK--[8] |

| Molecular Weight | 248.4 g/mol | --INVALID-LINK--[8] |

| CAS Number | 76802-61-4 | --INVALID-LINK--[8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves a Friedel-Crafts alkylation reaction. The rationale for choosing this method lies in its efficiency in forming carbon-carbon bonds between an aromatic ring and an alkyl halide or alkene.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reactant Preparation : In a moisture-free reaction vessel, dissolve 4-pentylcyclohexyl bromide in a suitable inert solvent.

-

Catalyst Addition : Carefully add a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl3), to the reaction mixture while maintaining a controlled temperature. The choice of a Lewis acid is critical as it polarizes the alkyl halide, facilitating the electrophilic attack on the fluorobenzene ring.

-

Addition of Fluorobenzene : Slowly add fluorobenzene to the reaction mixture. The reaction is typically exothermic and requires careful temperature management to prevent side reactions.

-

Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of reactants.

-

Work-up : Once the reaction is complete, quench the reaction mixture with an acid wash to neutralize the catalyst.

-

Extraction and Purification : Extract the crude product with an organic solvent. The organic layer is then washed, dried, and concentrated. Final purification is achieved through column chromatography or recrystallization to yield pure this compound.

This self-validating protocol includes in-process controls (reaction monitoring) to ensure the desired outcome and purification steps to guarantee the purity of the final product.

Characterization Techniques

The characterization of this compound is crucial to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. 19F NMR is particularly important for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the phase transition temperatures of the liquid crystal monomer, such as the melting point and the clearing point (the temperature at which it transitions from the liquid crystal phase to an isotropic liquid). These are critical parameters for its application in LCDs.

Applications in Liquid Crystal Displays

The unique properties of this compound make it a valuable component in liquid crystal mixtures for displays.

Role in Nematic Liquid Crystal Mixtures

This monomer is typically used as a component in nematic liquid crystal mixtures. Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order.[3] The addition of fluorinated monomers like this compound can be used to fine-tune the properties of the mixture, such as:

-

Dielectric Anisotropy : The fluorine atom introduces a dipole moment, which can contribute to the overall dielectric anisotropy of the liquid crystal mixture. This property is essential for the operation of twisted nematic (TN) and other field-effect LCDs, as it determines the threshold voltage for switching.

-

Viscosity : The molecular shape and size influence the viscosity of the mixture, which in turn affects the switching speed of the display.

-

Operating Temperature Range : The melting and clearing points of the individual components determine the overall operating temperature range of the liquid crystal mixture.

Advantages in Display Technology

The use of fluorinated liquid crystal monomers contributes to the development of LCDs with:

Experimental Workflow for Incorporating into an LCD

Caption: Workflow for incorporating the monomer into an LCD.

Environmental and Health Considerations

Fluorinated liquid crystal monomers are recognized as a class of novel persistent organic pollutants.[1][2] Studies have shown their presence in various environmental matrices, including indoor dust, which raises concerns about human exposure and health risks.[1] Some fluorinated LCMs are predicted to be persistent and bioaccumulative.[4] Therefore, proper handling, disposal, and environmental monitoring of these compounds are essential.

Conclusion

This compound is a key fluorinated liquid crystal monomer with specific properties that make it highly suitable for applications in modern liquid crystal displays. Its synthesis, characterization, and application require a deep understanding of organic chemistry, materials science, and device physics. As display technology continues to advance, the development and understanding of novel liquid crystal materials like this will remain a critical area of research. Concurrently, the environmental impact of these materials necessitates responsible lifecycle management.

References

- 1. [Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. pnas.org [pnas.org]

- 5. ciocoverage.com [ciocoverage.com]

- 6. m.youtube.com [m.youtube.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. This compound | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]

electro-optical properties of fluorinated liquid crystals

An In-Depth Technical Guide to the Electro-Optical Properties of Fluorinated Liquid Crystals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into liquid crystal (LC) molecules has been one of the most significant advancements in display technology, enabling the development of modern high-performance liquid crystal displays (LCDs). The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—provide a powerful tool for fine-tuning the electro-optical characteristics of LC materials.[1][2] This guide provides a comprehensive exploration of the synthesis, fundamental properties, and characterization of fluorinated liquid crystals. We delve into the causal relationships between molecular structure and macroscopic properties such as dielectric anisotropy, birefringence, and viscosity. Detailed experimental protocols for the characterization of these properties are provided, offering researchers and development professionals a practical framework for analysis and material design.

The Rationale for Fluorination in Liquid Crystal Design

Liquid crystals represent a unique state of matter, the mesophase, which exhibits properties intermediate between those of a crystalline solid and an isotropic liquid. In display applications, the ability to control the orientation of these anisotropic molecules with an external electric field is paramount. The introduction of fluorine was a pivotal development, supplanting older cyano-terminated LCs, particularly for active matrix (AM) LCDs.[3] The primary reasons for this shift are rooted in fluorine's fundamental characteristics:

-

High Electronegativity: The C-F bond is highly polar, creating a strong local dipole moment. This is the primary tool used to engineer the dielectric anisotropy of the molecule.[4][5]

-

High Voltage Holding Ratio (VHR): Unlike the cyano group, which can coordinate with ionic impurities and lower the material's resistivity, fluorinated compounds exhibit excellent chemical and thermal stability and a high VHR. This is critical for preventing flicker and image sticking in thin-film transistor (TFT) driven displays.[1][3][6]

-

Low Viscosity: Fluorination generally leads to lower intermolecular interactions compared to cyano-based LCs, resulting in lower rotational viscosity. This directly translates to faster switching speeds, which is essential for reducing motion blur.[5][7]

-

Tunability: The position of the fluorine atom on the LC core (laterally or terminally) allows for precise control over the direction and magnitude of the net molecular dipole, enabling the design of materials with either positive or negative dielectric anisotropy.[1][2]

Molecular Architecture and Synthetic Strategies

The electro-optical performance of a fluorinated liquid crystal is not merely a consequence of adding fluorine; it is dictated by the strategic placement of fluorine atoms on the mesogenic core.

Engineering Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε = ε|| - ε⊥) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the long molecular axis (the director). The sign of Δε determines the LC's response to an electric field and, consequently, the display mode it is suited for.

-

Positive Dielectric Anisotropy (Δε > 0): Required for Twisted Nematic (TN) mode displays. These LCs align parallel to the electric field. This is achieved by placing fluorine atoms or fluorinated groups (e.g., -OCF₃, -CF₃) at the terminal positions of the molecule, aligning the net dipole moment with the long molecular axis.[5][8]

-

Negative Dielectric Anisotropy (Δε < 0): Essential for Vertical Alignment (VA) and Fringe-Field Switching (FFS) modes.[8][9] These LCs align perpendicular to the electric field. This is achieved by incorporating one or more fluorine atoms in lateral positions on the aromatic rings of the core. The laterally directed C-F bond dipoles create a net dipole moment that is perpendicular to the long molecular axis.[9][10][11]

Common Synthetic Pathways

The synthesis of fluorinated LCs leverages established organic chemistry reactions. A common approach for creating the core structures involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link different aromatic rings. The introduction of fluorine can be achieved by using fluorinated starting materials or through specific fluorination reactions. For instance, difluorocyclopropane motifs can be introduced via difluorocarbene additions to olefin precursors.[5][8][10][12]

The Impact of Fluorination on Key Electro-Optical Properties

The introduction of fluorine has a profound and often complex impact on the physical properties of liquid crystals.

Dielectric Anisotropy (Δε)

As discussed, the primary role of fluorine is to control Δε. The strong electron-withdrawing nature of fluorine creates a significant dipole moment in the C-F bond. By positioning these bonds, chemists can architect the overall molecular dipole. Laterally fluorinated terphenyls, for example, are common components in negative Δε mixtures for VA displays.[9][11]

| Compound Type | Fluorine Position | Typical Δε Sign | Primary Application |

| Phenyl Bicyclohexane | Lateral (on Phenyl ring) | Negative | VA Mode[6][13] |

| Terphenyl | Lateral | Negative | VA Mode[7][9] |

| Biphenyl | Terminal (-OCF₃) | Positive | TN Mode[3] |

| Tolane | Lateral | Negative or Positive | High Birefringence LCs[9][14] |

Optical Anisotropy (Birefringence, Δn)

Birefringence (Δn = nₑ - nₒ) is the difference between the refractive indices for light polarized parallel (extraordinary, nₑ) and perpendicular (ordinary, nₒ) to the LC director.[15] It is a critical parameter that, together with the cell gap (d), determines the phase retardation of light passing through the display, influencing brightness and response time. High birefringence materials allow for thinner cell gaps, which significantly reduces switching times.[16]

While fluorine itself has low polarizability, fluorinated LCs are often designed for high-performance applications where high Δn is required. This is typically achieved by using molecular cores with long conjugated π-electron systems, such as tolanes or terphenyls.[16][17] In these systems, fluorine is used to fine-tune other properties like melting point, viscosity, and dielectric anisotropy without drastically reducing the high birefringence endowed by the core structure.[14][18]

| Core Structure | Representative Δn (at ~589 nm, 20°C) | Reference |

| Fluorinated Tolane | 0.24 - 0.27 | [14] |

| Fluorinated Terphenyl | ~0.20 | [7] |

| Fluorinated Biphenyl | 0.15 - 0.25 | [19] |

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction that the LC director experiences when rotating under the influence of an electric field. It is a key factor determining the switching speed of an LCD pixel. A major advantage of fluorinated LCs is their generally lower viscosity compared to their cyano-terminated counterparts.[5][7] This is attributed to weaker intermolecular dipole-dipole interactions, which allows the molecules to reorient more quickly.[5] However, increasing the number of lateral fluorine atoms to boost negative Δε can sometimes lead to an increase in viscosity.[20]

Experimental Characterization Protocols

A self-validating system of characterization is essential to confirm the synthesis and performance of new LC materials. The following protocols describe the fundamental techniques.

Protocol 1: Phase Identification via Polarized Optical Microscopy (POM)

Causality: POM is the primary tool for visually identifying LC mesophases. The birefringence of the material causes light to be rotated, resulting in characteristic textures when viewed between crossed polarizers. Each LC phase (e.g., nematic, smectic A, smectic C) has a unique optical texture, allowing for unambiguous identification.[21][22][23]

Methodology:

-

Sample Preparation: Place a small amount of the LC material on a clean glass slide. Place a coverslip on top. Alternatively, fill a thin, transparent LC cell (5-10 µm gap) via capillary action.

-

Instrumentation: Place the sample on a hot stage mounted on a polarizing microscope. The stage allows for precise temperature control.

-

Observation:

-

Heat the sample slowly into the isotropic phase (it will appear completely dark under crossed polarizers).

-

Cool the sample at a controlled rate (e.g., 1-2 °C/min).

-

Carefully observe and record the temperatures at which phase transitions occur, noting the distinct textures that appear. The nematic phase typically shows a "Schlieren" or "marbled" texture. Smectic phases exhibit more ordered, fan-like, or mosaic textures.[23]

-

-

Validation: Cycle the heating and cooling process multiple times to ensure the transition temperatures are reproducible.

Protocol 2: Thermodynamic Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC provides quantitative thermodynamic data on phase transitions. It measures the difference in heat flow required to increase the temperature of the sample and a reference. First-order phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) are accompanied by a latent heat, which appears as a distinct peak on the DSC thermogram.[21][22]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the LC sample into an aluminum DSC pan. Seal the pan hermetically.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Measurement:

-

Heat the sample to a temperature well above its clearing point to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its melting point.

-

Heat the sample again at the same rate through all its transitions.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak's onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the transition enthalpy (ΔH). This method provides highly accurate and reproducible transition temperatures that validate the visual observations from POM.[24]

Protocol 3: Dielectric Anisotropy (Δε) Measurement

Causality: This protocol directly measures the dielectric permittivity of the LC in two principal directions. By using cells that force the LC molecules into specific orientations (planar for ε⊥ and homeotropic for ε||), we can isolate and measure each component to calculate the anisotropy.[6][9]

Methodology:

-

Cell Preparation: Two types of LC cells with transparent ITO electrodes are required:

-

Homogeneous (Planar) Cell: The inner surfaces are coated with a polyimide (e.g., PVA) and rubbed in a single direction to induce planar alignment of the LC molecules. This cell is used to measure ε⊥.[6]

-

Homeotropic Cell: The inner surfaces are coated with a material that induces perpendicular (homeotropic) alignment. This cell is used to measure ε||.

-

-

Measurement:

-

Fill both cells with the LC material in its isotropic phase and cool slowly to the desired measurement temperature.

-

Using an LCR meter, measure the capacitance (C⊥) of the homogeneous cell and the capacitance (C||) of the homeotropic cell at a standard frequency (e.g., 1 kHz).[6]

-

Also, measure the capacitance of the empty cells (Cempty) and a cell filled with a known solvent to determine the cell constant.

-

-

Calculation:

-

Calculate the permittivities using the formula: ε = Cfilled / Cempty.

-

Calculate the dielectric anisotropy: Δε = ε|| - ε⊥.

-

Protocol 4: Birefringence (Δn) Measurement via Phase Retardation

Causality: The birefringence of an LC layer introduces a phase shift (retardation) between the extraordinary and ordinary rays of light passing through it. This phase shift is wavelength-dependent. By measuring the transmission of light through the LC cell placed between crossed polarizers, we can determine this retardation and thereby calculate the birefringence.[15]

Methodology:

-

Setup: Place a homogeneous LC cell of a known thickness (d) on a rotating stage between two crossed polarizers. A white light source or laser is placed before the first polarizer, and a spectrometer or photodetector is placed after the second.

-

Orientation: Rotate the cell so that the LC director is at a 45° angle to the transmission axes of both polarizers. This position yields maximum light modulation.

-

Measurement: Measure the transmitted light intensity (I) as a function of wavelength (λ). The transmission will show an interference pattern (oscillations).

-

Calculation:

-

The phase retardation (δ) can be determined from the condition for transmission minima or maxima in the spectrum. The transmitted intensity is given by I = I₀ sin²(δ/2).

-

The retardation is related to birefringence by the equation: δ = 2πΔnd/λ.

-

By identifying the wavelengths of consecutive maxima or minima, Δn can be calculated accurately. For a single wavelength measurement, the equation is rearranged to: Δn = δλ / (2πd).[15]

-

Conclusion: Structure-Property Relationships and Future Outlook

The are a direct consequence of their molecular structure. The strategic placement of fluorine atoms provides an unparalleled level of control over the material's performance, enabling the creation of custom materials for specific display applications.

The research and development in this field are ongoing, with a focus on synthesizing materials with even larger dielectric anisotropy, higher birefringence, and lower viscosity to meet the demands of next-generation displays, including augmented reality, virtual reality, and low-power mobile devices. Understanding the fundamental principles and experimental techniques outlined in this guide is crucial for any professional aiming to innovate in the field of soft-matter materials and display technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. daneshyari.com [daneshyari.com]

- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]

- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchmap.jp [researchmap.jp]

- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 9. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 14. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iosrjournals.org [iosrjournals.org]

- 22. bhu.ac.in [bhu.ac.in]

- 23. ipme.ru [ipme.ru]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Liquid Crystal Phase Behavior of 1-Fluoro-4-(4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the liquid crystal phase behavior of 1-Fluoro-4-(4-pentylcyclohexyl)benzene. Also known by its synonym trans-4'-Pentylcyclohexyl-4-fluorobenzene, and CAS number 76802-61-4, this material is a key component in the formulation of various liquid crystal mixtures. Its unique properties, influenced by the presence of a fluorine atom and a phenylcyclohexane core, make it a subject of significant interest in materials science and display technology. This document delves into the fundamental characteristics of its mesophases, the methodologies for their characterization, and the underlying molecular factors governing its phase transitions.

Introduction: The Significance of Fluorinated Phenylcyclohexanes

This compound belongs to the phenylcyclohexane class of liquid crystals, which are widely utilized for their favorable balance of properties, including low viscosity and good optical anisotropy. The introduction of a fluorine atom onto the benzene ring is a critical structural modification that significantly influences the material's dielectric anisotropy, a key parameter in the performance of liquid crystal displays (LCDs). The high electronegativity of fluorine imparts a dipole moment that enhances the material's response to an electric field. Understanding the phase behavior of this compound is paramount for its effective application in advanced material formulations.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound, consisting of a flexible pentyl chain, a cyclohexane ring, and a fluorinated benzene ring, gives rise to its calamitic (rod-like) shape, a prerequisite for the formation of liquid crystal phases.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅F | PubChem[1] |

| Molecular Weight | 248.38 g/mol | PubChem[1] |

| CAS Number | 76802-61-4 | PubChem[1] |

| Appearance | White powder/crystals | LookChem[2] |

Mesomorphic Behavior: A Nematic Phase

Based on available data and the behavior of structurally similar compounds, this compound is known to exhibit a nematic liquid crystal phase. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order, behaving as a liquid in terms of its flow properties.

A key piece of experimental data for this compound is its melting point, which is reported to be in the range of 34-36°C . This transition represents the transformation from the crystalline solid state to the nematic liquid crystal phase.

Experimental Characterization of Liquid Crystal Phases

To fully elucidate the liquid crystal phase behavior of this compound, a suite of complementary analytical techniques is employed. The causality behind the choice of these experiments lies in their ability to probe different aspects of the material's structure and thermal properties.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is the primary technique for determining the temperatures and enthalpy changes associated with phase transitions. By precisely measuring the heat flow into or out of a sample as a function of temperature, we can identify the transition from the crystalline solid to the liquid crystal phase (melting point) and from the liquid crystal phase to the isotropic liquid (clearing point). The enthalpy values provide quantitative information about the degree of molecular ordering in each phase.

Experimental Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC furnace.

-

A controlled temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10°C/min).

-

The heat flow to the sample is monitored relative to the reference, and any endothermic (melting, clearing) or exothermic (crystallization) transitions are recorded as peaks in the DSC thermogram.

Diagram of the DSC Experimental Workflow:

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Polarized Optical Microscopy (POM)

Purpose: POM is a qualitative technique that allows for the direct visualization of the different liquid crystal phases based on their unique optical textures. The birefringence of the liquid crystal material, arising from the anisotropy of its refractive index, produces characteristic patterns of light and dark when viewed between crossed polarizers. These textures are fingerprints for specific mesophases. For a nematic phase, a characteristic "schlieren" or "marbled" texture is expected.

Experimental Protocol:

-

A small amount of the sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is heated on a hot stage to above its clearing point to form a thin, uniform film.

-

The sample is then cooled slowly into the liquid crystal phase.

-

The slide is placed on the rotating stage of a polarizing microscope equipped with a hot stage for temperature control.

-

The sample is observed between crossed polarizers as the temperature is varied, and the characteristic textures of each phase are recorded.

Diagram of the POM Experimental Workflow:

Caption: Workflow for POM analysis of liquid crystal textures.

X-Ray Diffraction (XRD)

Purpose: XRD provides detailed information about the molecular arrangement and ordering within the different phases. For a nematic phase, a diffuse scattering pattern is expected, indicative of the lack of long-range positional order. In contrast, a crystalline solid would produce sharp Bragg reflections. If smectic phases were present, they would give rise to a sharp reflection at a small angle, corresponding to the layer spacing, and a diffuse halo at a wider angle, related to the intermolecular distance within the layers.

Experimental Protocol:

-

The sample is loaded into a thin-walled glass capillary tube.

-

The capillary is placed in a temperature-controlled sample holder within the X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

Diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.

-

The analysis of the diffraction patterns reveals information about the molecular packing and ordering.

Diagram of the XRD Experimental Workflow:

Caption: Workflow for XRD analysis of liquid crystal structures.

Conclusion

This compound is a valuable liquid crystal material with a nematic mesophase. Its phase behavior is dictated by its calamitic molecular structure, which is further tuned by the presence of a terminal fluorine atom. While the melting point has been established, a complete characterization of its thermotropic properties, including the clearing point and associated enthalpies, requires further investigation using the standard analytical techniques of DSC, POM, and XRD as outlined in this guide. A thorough understanding of these properties is essential for the rational design and optimization of liquid crystal mixtures for advanced applications.

References

Dielectric Anisotropy in Nematic Liquid Crystals: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dielectric anisotropy is a fundamental property of nematic liquid crystals (LCs) that governs their response to an external electric field, forming the bedrock of modern liquid crystal display (LCD) technology and finding emerging roles in advanced photonics and sensing applications. This in-depth technical guide provides a comprehensive exploration of the core principles of dielectric anisotropy, from its molecular origins to its practical measurement and application. We delve into the causal relationships between molecular structure and dielectric properties, detail validated experimental protocols for its characterization, and explore its pivotal role in electro-optical devices. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of this critical liquid crystal parameter.

Introduction: The Anisotropic World of Nematic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules within a liquid crystal, known as mesogens, possess a degree of orientational order while lacking long-range positional order.[1] Among the various liquid crystal phases, the nematic phase is characterized by its constituent rod-like molecules aligning, on average, along a common axis known as the director (n ).[2] This collective orientation gives rise to significant anisotropy in the material's physical properties, including its dielectric permittivity.[1]

The dielectric properties of a material describe its ability to store electrical energy in an electric field.[3] In an isotropic material, the dielectric permittivity (ε) is a scalar quantity. However, in an anisotropic medium like a nematic liquid crystal, the permittivity depends on the direction of the applied electric field relative to the director.[1] This directional dependence is termed dielectric anisotropy (Δε) and is the cornerstone of many liquid crystal applications.[4]

The Physical Origins of Dielectric Anisotropy

The dielectric anisotropy of a nematic liquid crystal is a macroscopic manifestation of its underlying molecular structure and intermolecular interactions. It is defined as the difference between the dielectric permittivity measured parallel (ε‖) and perpendicular (ε⊥) to the director:[5]

Δε = ε‖ - ε⊥

The sign and magnitude of Δε are critical parameters that determine how the liquid crystal will respond to an electric field.[1]

-

Positive Dielectric Anisotropy (Δε > 0): When Δε is positive, the component of the dielectric permittivity parallel to the director is greater than the perpendicular component (ε‖ > ε⊥).[5] This causes the liquid crystal molecules to align themselves parallel to an applied electric field to minimize their free energy.[6] This behavior is typically observed in molecules with a strong permanent dipole moment along their long molecular axis, such as those containing a cyano (–CN) group.[7][8]

-

Negative Dielectric Anisotropy (Δε < 0): Conversely, when Δε is negative, the perpendicular component of the dielectric permittivity is greater than the parallel component (ε⊥ > ε‖).[5] In this case, the liquid crystal molecules will align perpendicularly to an applied electric field.[7] This property is often engineered by attaching polar groups to the sides of the mesogenic core, creating a net dipole moment perpendicular to the long molecular axis.[7][9]

The dielectric anisotropy is not solely dependent on the permanent dipole moment but also on the molecular polarizability, which is the ability of the molecule's electron cloud to be distorted by an electric field.[10] The Maier-Meier theory provides a foundational model that connects the macroscopic dielectric anisotropy to these molecular parameters:[11]

Δε ∝ (Δα - (μ²/2kBT)(1 - 3cos²β))S

where:

-

Δα is the anisotropy of the molecular polarizability.

-

μ is the magnitude of the molecular dipole moment.

-

β is the angle between the dipole moment and the long molecular axis.

-

kB is the Boltzmann constant.

-

T is the absolute temperature.

-

S is the nematic order parameter, which quantifies the degree of orientational order.

This relationship underscores the critical role of molecular design in tailoring the dielectric properties of liquid crystals for specific applications.[7] The temperature dependence of the dielectric anisotropy is also significant, as it is directly proportional to the order parameter, which decreases with increasing temperature.[11][12]

Experimental Determination of Dielectric Anisotropy

Accurate measurement of the dielectric anisotropy is crucial for both fundamental research and the development of liquid crystal materials and devices. The primary technique employed is dielectric spectroscopy , which measures the capacitance of a liquid crystal cell over a range of frequencies.[13][14]

Core Experimental Protocol: Capacitance Measurement

The fundamental principle involves measuring the capacitance of a liquid crystal cell with two distinct molecular alignments:

-

Planar Alignment: The liquid crystal director is aligned parallel to the electrode surfaces. This configuration allows for the measurement of the perpendicular component of the dielectric permittivity (ε⊥).

-

Homeotropic Alignment: The liquid crystal director is aligned perpendicular to the electrode surfaces. This configuration allows for the measurement of the parallel component of the dielectric permittivity (ε‖).

The dielectric permittivity is then calculated from the measured capacitance (C), the electrode area (A), and the cell gap (d) using the formula for a parallel plate capacitor:

ε = (C * d) / (A * ε₀)

where ε₀ is the permittivity of free space.

A detailed, step-by-step methodology for this measurement is as follows:

-

Cell Preparation:

-

Obtain two indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates meticulously using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

-

For planar alignment, spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the ITO surface.

-

Rub the cured polyimide layer with a velvet cloth in a single direction to create microgrooves that will induce planar alignment.

-

For homeotropic alignment, treat the ITO surface with a homeotropic alignment agent (e.g., lecithin or a long-chain silane).

-

Assemble the cell by placing the two substrates together with a controlled spacing, typically using silica spacers of a known diameter (e.g., 5-20 µm).

-

Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.

-

-

Liquid Crystal Filling:

-

Heat the liquid crystal material to its isotropic phase.

-

Fill the prepared cell via capillary action through one of the openings.

-

Seal the filling ports with epoxy.

-

Slowly cool the filled cell to the nematic phase to ensure a well-aligned monodomain.

-

-

Dielectric Measurement:

-

Connect the ITO electrodes of the liquid crystal cell to an LCR meter or an impedance analyzer.

-

Apply a small AC voltage (typically < 1 V) across the cell to avoid inducing director reorientation.[1]

-

Measure the capacitance and dielectric loss as a function of frequency (typically from 100 Hz to 1 MHz).[13]

-

For a planar aligned cell, the measured capacitance corresponds to ε⊥.

-

For a homeotropic aligned cell, the measured capacitance corresponds to ε‖.

-

-

Data Analysis:

-

Calculate ε‖ and ε⊥ from the measured capacitance values.

-

Determine the dielectric anisotropy, Δε = ε‖ - ε⊥.

-

The frequency dependence of the dielectric permittivity can reveal important information about molecular relaxation processes.[15]

-

Alternative Method: The Fréedericksz Transition

The Fréedericksz transition provides an electro-optical method to determine the dielectric anisotropy.[16] This transition occurs when an applied electric or magnetic field exceeds a certain threshold, causing a distortion in the uniform alignment of the liquid crystal director.[17]

For a planar aligned cell with a positive dielectric anisotropy liquid crystal, applying an electric field perpendicular to the director will cause the molecules to reorient parallel to the field above a critical threshold voltage (Vth).[6] This threshold voltage is related to the splay elastic constant (K₁₁) and the dielectric anisotropy by the following equation:[18]

Vth = π * √(K₁₁ / (ε₀ * Δε))

By measuring the threshold voltage, typically through capacitance or optical birefringence measurements, and knowing the splay elastic constant, the dielectric anisotropy can be calculated.[19]

Diagram: Experimental Workflow for Dielectric Anisotropy Measurement

Caption: Workflow for determining dielectric anisotropy.

Factors Influencing Dielectric Anisotropy

The dielectric anisotropy of a nematic liquid crystal is not a fixed value but is influenced by a variety of internal and external factors.

Molecular Structure

As previously discussed, the molecular architecture is the primary determinant of dielectric anisotropy. Key molecular features include:

-

Permanent Dipole Moment: The magnitude and direction of the permanent dipole moment relative to the long molecular axis are crucial.[7] Attaching polar groups like cyano (-CN) or fluoro (-F) can significantly alter the dielectric properties.[9]

-

Polarizability Anisotropy: The difference in polarizability along and perpendicular to the long molecular axis contributes to the overall dielectric anisotropy.[10] Aromatic rings in the mesogenic core generally lead to high polarizability anisotropy.

-

Molecular Shape: The shape of the molecule influences its packing and orientational order, which in turn affects the macroscopic dielectric properties.[2]

Diagram: Molecular Structure and Dielectric Properties Relationship

Caption: Factors influencing dielectric anisotropy.

External Factors

-

Temperature: As the temperature approaches the nematic-isotropic transition point, the orientational order (S) decreases, leading to a reduction in the magnitude of the dielectric anisotropy.[11][12]

-

Frequency: The dielectric permittivity of polar liquid crystals can exhibit frequency dependence, particularly at higher frequencies where the reorientation of the permanent dipoles cannot keep up with the oscillating electric field.[15] This phenomenon is known as dielectric relaxation.

-

Dopants and Impurities: The addition of nanoparticles or other dopants can alter the dielectric anisotropy of the host liquid crystal.[6][20] Ionic impurities can also contribute to the measured dielectric response, especially at low frequencies.[1]

Applications in Technology

The ability to control the orientation of liquid crystal molecules with an electric field, enabled by dielectric anisotropy, is the foundation for a wide range of technologies.

Liquid Crystal Displays (LCDs)

The most prominent application is in LCDs. In a typical twisted nematic (TN) LCD, a liquid crystal with positive dielectric anisotropy is placed between two polarizers that are oriented 90 degrees to each other. In the "off" state (no applied voltage), the liquid crystal director twists by 90 degrees from one substrate to the other, guiding the light through the second polarizer. When a voltage is applied, the liquid crystal molecules align with the electric field, the twist is lost, and the light is blocked by the second polarizer, creating a dark pixel.

Other display modes, such as in-plane switching (IPS) and vertically aligned (VA) displays, also rely on the precise control of liquid crystal orientation through electric fields, often utilizing liquid crystals with negative dielectric anisotropy.[9][21]

Diagram: Working Principle of a Twisted Nematic (TN) LCD Cell

Caption: Operation of a TN-LCD cell.

Other Electro-Optic Devices

Beyond displays, dielectric anisotropy is leveraged in a variety of other applications:

-

Tunable Microwave Devices: The dielectric permittivity of liquid crystals can be tuned with an electric field, enabling the development of tunable phase shifters, filters, and antennas for microwave and millimeter-wave applications.[5][22]

-

Optical Switches and Modulators: The change in refractive index associated with the reorientation of liquid crystal molecules can be used to create fast optical switches and modulators for telecommunications.

-

Sensors: The dielectric properties of liquid crystals are sensitive to their environment, making them suitable for use in sensors for temperature, pressure, and chemical analytes.[14]

Conclusion

Dielectric anisotropy is a defining characteristic of nematic liquid crystals, bridging the gap between molecular design and macroscopic functionality. A thorough understanding of its physical origins, the methods for its precise measurement, and the factors that influence it is indispensable for researchers and scientists working in the field of liquid crystals and their applications. As the demand for more advanced display technologies, faster optical communication systems, and novel sensing platforms continues to grow, the ability to engineer and control the dielectric anisotropy of liquid crystals will remain a key area of scientific and technological innovation.

References

- 1. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays [mdpi.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. lavrentovichgroup.com [lavrentovichgroup.com]

- 4. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Freederickz Transition and Dielectric Anisotropy - CleanEnergyWIKI [cleanenergywiki.org]

- 11. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]

- 12. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Fréedericksz transition - Wikipedia [en.wikipedia.org]

- 17. users.soe.ucsc.edu [users.soe.ucsc.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Freedericksz transitions in the nematic and smectic Z A phases of DIO - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00238A [pubs.rsc.org]

- 20. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 1-Fluoro-4-(4-pentylcyclohexyl)benzene

Introduction: Unveiling the Molecular Signature of a Key Liquid Crystal Component

1-Fluoro-4-(4-pentylcyclohexyl)benzene is a calamitic (rod-shaped) liquid crystal that serves as a fundamental component in many liquid crystal display (LCD) technologies. Its molecular architecture, featuring a rigid core composed of a phenyl and a cyclohexyl ring, and a flexible pentyl chain, gives rise to the mesophases essential for electro-optical switching. The terminal fluorine atom is a critical substituent, as it significantly influences the dielectric anisotropy, viscosity, and other physical properties of the liquid crystal mixture, ultimately impacting the performance of the display device.[1][2]

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of this compound is paramount. Spectroscopic analysis provides the definitive fingerprint of this molecule, enabling its unambiguous identification, characterization, and quality control. This technical guide provides an in-depth analysis of the spectral data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, explaining the causality behind the observed signals and providing field-proven insights into the experimental methodologies.

It is important to note that while comprehensive spectral data for this specific molecule is available in commercial databases, it is not broadly accessible in open literature. Therefore, this guide presents a detailed theoretical analysis based on the well-established principles of spectroscopy and by drawing direct comparisons with the experimental data of structurally analogous compounds. This approach provides a robust and instructive framework for interpreting the spectra of this compound and related liquid crystalline materials.

Molecular Structure and Key Fragments

Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound and its key fragments, as these will be the basis for interpreting the spectral data.

References

Methodological & Application

synthesis protocol for 1-Fluoro-4-(4-pentylcyclohexyl)benzene

An Application Note on the Synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound is a liquid crystal monomer of significant interest in the field of materials science, particularly for the development of advanced liquid crystal displays (LCDs).[1][2] The unique combination of a rigid cyclohexyl ring, a flexible pentyl chain, and a polar fluorobenzene moiety imparts this molecule with desirable mesogenic properties, including a broad nematic phase and specific dielectric anisotropy. These characteristics are crucial for applications in high-performance display technologies and optoelectronic devices.[3] This application note provides a detailed, two-part synthetic protocol for the preparation of this compound, designed for researchers in organic synthesis, materials chemistry, and drug development. The synthesis leverages a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6]

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a retrosynthetic disconnection at the C-C bond between the cyclohexane and benzene rings. This strategy identifies a (4-pentylcyclohexyl) moiety and a 4-fluorophenyl group as the key building blocks. The Suzuki-Miyaura coupling is an ideal reaction for forming this bond, given its tolerance for a wide range of functional groups and its high efficiency.[5]

The proposed forward synthesis, therefore, involves two main stages:

-

Preparation of a key intermediate: The synthesis of trans-4-pentylcyclohexylboronic acid from a commercially available starting material. The trans stereochemistry is crucial for achieving the desired linear molecular shape conducive to liquid crystal formation.

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction between the synthesized boronic acid and a suitable 4-fluorophenyl halide to yield the final product.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Part 1: Synthesis of trans-4-Pentylcyclohexylboronic Acid (Intermediate)

This multi-step procedure starts from the commercially available trans-4-pentylcyclohexanecarboxylic acid.[7] The carboxylic acid is first reduced to the corresponding alcohol, which is then converted to a bromide. The resulting bromide is used to form a Grignard reagent, which is subsequently reacted with a trialkyl borate to yield the desired boronic acid after acidic workup.

Materials and Equipment

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Phosphorus tribromide (PBr₃)

-

Magnesium turnings

-

Iodine (catalyst)

-

Triisopropyl borate

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Procedure

-

Reduction of the Carboxylic Acid:

-

In a flame-dried, three-necked flask under an argon atmosphere, suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of trans-4-pentylcyclohexanecarboxylic acid (1.0 eq.) in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the sequential, careful addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain trans-(4-pentylcyclohexyl)methanol.

-

-

Bromination of the Alcohol:

-

Place the crude alcohol from the previous step in a flask and cool to 0 °C.

-

Slowly add PBr₃ (0.4 eq.) dropwise with stirring.

-

After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated NaHCO₃ solution, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield trans-1-bromo-4-pentylcyclohexane.

-

-

Formation of the Boronic Acid:

-

Activate magnesium turnings (1.5 eq.) in a flame-dried flask with a crystal of iodine under an argon atmosphere.

-

Add a solution of trans-1-bromo-4-pentylcyclohexane (1.2 eq.) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After addition, reflux for an additional 2 hours.

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Slowly add triisopropyl borate (2.0 eq.) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction by adding it to a cold solution of 2 M HCl.

-

Stir vigorously for 1 hour, then extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude trans-4-pentylcyclohexylboronic acid, which can be purified by recrystallization.

-

Part 2: Suzuki-Miyaura Coupling for this compound

This final step involves the palladium-catalyzed cross-coupling of the synthesized boronic acid with 1-bromo-4-fluorobenzene.

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

-

trans-4-Pentylcyclohexylboronic acid (from Part 1)

-

1-Bromo-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-